molecular formula C8H13N3O3S B7800627 Guanidinium P-toluenesulfonate

Guanidinium P-toluenesulfonate

Cat. No.: B7800627
M. Wt: 231.27 g/mol
InChI Key: VPWWSPRXXOPZSU-UHFFFAOYSA-N
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Description

Guanidinium P-toluenesulfonate is an organic compound that forms single crystals and is known for its applications in various scientific fields. It is composed of guanidinium cations and p-toluenesulfonate anions. The compound is notable for its optical, electronic, mechanical, and thermal properties, making it suitable for opto-electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanidinium P-toluenesulfonate can be synthesized through the slow evaporation solution growth technique. This method involves dissolving the reactants in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . Another method involves the reaction of guanidinium tetrafluoroborate with p-toluenesulfonic acid in an aqueous solution, followed by drying the product using a rotary evaporator .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale crystallization and solvent evaporation can be applied. Industrial synthesis would likely involve optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Guanidinium P-toluenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and solvents like water and dioxane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted guanidinium compounds.

Mechanism of Action

The mechanism by which Guanidinium P-toluenesulfonate exerts its effects involves its ability to form hydrogen bonds and interact with other molecules. The guanidinium cation can engage in hydrogen bonding, while the p-toluenesulfonate anion can participate in various interactions, including electrostatic and van der Waals forces . These interactions facilitate the compound’s role in host-guest chemistry and its inclusion properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidinium P-toluenesulfonate is unique due to its specific combination of guanidinium and p-toluenesulfonate, which imparts distinct optical, electronic, and mechanical properties. Its ability to form stable crystals and participate in selective inclusion processes sets it apart from other similar compounds .

Properties

IUPAC Name

guanidine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.CH5N3/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(3)4/h2-5H,1H3,(H,8,9,10);(H5,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWWSPRXXOPZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(=N)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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